N'-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide
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Overview
Description
N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique structure of this compound, featuring a bromine atom, methoxy group, and benzylidene moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-((4-methylbenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(5-Bromo-2-methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(5-Bromo-2-methoxybenzylidene)-4-((4-fluorobenzyl)oxy)benzohydrazide
- N’-(5-Bromo-2-methoxybenzylidene)-4-((4-nitrobenzyl)oxy)benzohydrazide
Uniqueness
N’-(5-Bromo-2-methoxybenzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
765278-32-8 |
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Molecular Formula |
C23H21BrN2O3 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-16-3-5-17(6-4-16)15-29-21-10-7-18(8-11-21)23(27)26-25-14-19-13-20(24)9-12-22(19)28-2/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
QOXSYSGTMYSBIJ-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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